molecular formula C7H7BrFNO2S B1446952 3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide CAS No. 1803605-70-0

3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide

Cat. No.: B1446952
CAS No.: 1803605-70-0
M. Wt: 268.11 g/mol
InChI Key: BVNCWQFQSIXRBZ-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a versatile chemical used in various scientific research fields due to its unique structure and properties .

Properties

IUPAC Name

3-bromo-4-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNCWQFQSIXRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that 3-bromo-4-fluoro-5-methylbenzene-1-sulfonamide exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural modifications can enhance its efficacy and reduce toxicity, making it a candidate for further development as an antibiotic agent .

Cancer Treatment
Recent studies have explored the potential of sulfonamide derivatives in cancer therapy. For instance, compounds similar to this compound have been investigated for their ability to inhibit the MYC oncogene, which is implicated in several cancers. The disruption of protein-protein interactions involving MYC may offer a new therapeutic strategy against tumors driven by this oncogene .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of sulfonamides is crucial for optimizing their biological activities. In the case of this compound, modifications to the bromine and fluorine substituents have been shown to affect binding affinities and biological efficacy. For example, changing the halogen substituents can significantly influence the compound's interaction with target proteins, which is critical for developing more potent analogs .

Synthesis and Chemical Reactions

Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the production of this compound in scalable quantities, making it more accessible for research purposes .

Reactivity Studies
This compound can participate in various chemical reactions due to its functional groups. For instance, it can undergo nucleophilic substitutions or coupling reactions with other electrophiles, allowing for the generation of diverse derivatives with potentially enhanced biological properties .

Data Table: Applications Overview

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against MRSA; potential as an antibiotic agent ,
Cancer TreatmentInhibits MYC oncogene interactions; potential for cancer therapy
Structure-Activity StudiesModifications improve binding affinities; crucial for drug development
Synthetic MethodologiesScalable synthesis methods developed; enhances accessibility for research
Reactivity StudiesParticipates in nucleophilic substitutions; generates diverse derivatives ,

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various sulfonamides, this compound was tested against a panel of bacterial strains. Results indicated that this compound exhibited significant activity against MRSA, supporting its potential use in treating resistant infections .

Case Study 2: Cancer Therapeutics
A high-throughput screening campaign identified several sulfonamide derivatives as inhibitors of MYC-WDR5 interactions. Among these, analogs of this compound showed promising results in disrupting these interactions, indicating potential pathways for cancer treatment strategies targeting MYC-driven tumors .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activity due to its unique chemical structure. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with biological targets. The presence of bromine and fluorine substituents enhances its reactivity and selectivity towards specific enzymes and proteins. The molecular formula is C₇H₈BrFNO₂S, indicating a complex interaction profile that is beneficial in medicinal chemistry.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt metabolic pathways essential for cell survival and proliferation.
  • Protein Interactions : The compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their function. This property is particularly useful in drug design targeting specific diseases such as cancer and bacterial infections.

Biological Applications

This compound has been investigated for various biological applications:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research indicates that compounds with similar structures exhibit activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
  • Cancer Research : The compound has potential applications in oncology, particularly in inhibiting specific protein interactions involved in cancer cell proliferation. Studies have shown that structurally related sulfonamides can inhibit the MYC protein–protein interaction, a critical pathway in many cancers .

Case Studies and Experimental Data

  • Enzyme Inhibition Studies : A study demonstrated that compounds with sulfonamide groups significantly inhibited the activity of various enzymes involved in metabolic pathways. For instance, the IC50 values for related compounds ranged from 12 μM to higher concentrations depending on the target enzyme .
  • Antimicrobial Testing : In vitro studies revealed that this compound exhibited bactericidal effects against several strains of bacteria. The compound's effectiveness was evaluated through standard assays, showing promising results comparable to established antibiotics .
  • Toxicological Assessment : Toxicity studies indicated that while the compound shows significant biological activity, it also necessitates careful evaluation of its safety profile. Long-term studies are needed to assess potential carcinogenicity and organ-specific toxicity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionIC50 values ranging from 12 μM
AntimicrobialMICs between 15.625 - 125 μM
Cancer ResearchInhibition of MYC interactions
Toxicological EffectsPotential organ toxicity observed

Q & A

Q. How to assess environmental impact and degradation pathways of this compound?

  • Methodological Answer :
  • Ecotoxicity Testing : Perform Daphnia magna acute toxicity assays (EC₅₀) to evaluate aquatic toxicity.
  • Degradation Studies : Use HPLC-MS/MS to monitor photolytic or hydrolytic breakdown products under simulated environmental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide
Reactant of Route 2
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3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide

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